3-Isopropylmalic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126576-14-5 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |
InChI Key |
RNQHMTFBUSSBJQ-CRCLSJGQSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthetic Pathways Involving 3 Isopropylmalic Acid
Central Role in Leucine (B10760876) Biosynthesis
The biosynthesis of leucine from the precursor 2-keto-isovalerate is a four-step process that centrally involves the isomerization of 2-isopropylmalic acid to 3-isopropylmalic acid. nih.govnih.gov
The first committed step in leucine biosynthesis is the condensation of 2-keto-isovalerate (also known as α-ketoisovalerate) and acetyl-CoA to form 2-isopropylmalic acid. researchgate.netebi.ac.uk This reaction is catalyzed by the enzyme 2-isopropylmalate synthase (EC 2.3.3.13), also referred to as α-isopropylmalate synthase. proteopedia.orgwikipedia.org The reaction involves the transfer of an acetyl group from acetyl-CoA to 2-ketoisovalerate through an aldol (B89426) condensation, resulting in (2S)-2-isopropylmalate and coenzyme A. researchgate.net The enzyme requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, and a monovalent cation like K⁺ for optimal activity. wikipedia.org
| Enzyme | Substrates | Product | Cofactors | Organisms |
| 2-Isopropylmalate Synthase (LeuA) | 2-Keto-isovalerate, Acetyl-CoA, H₂O | (2S)-2-Isopropylmalic acid, Coenzyme A | Mg²⁺ or Mn²⁺, K⁺ | Bacteria, Fungi, Plants, Archaea proteopedia.org |
Following its synthesis, 2-isopropylmalic acid is isomerized to this compound by the enzyme isopropylmalate isomerase (IPMI) (EC 4.2.1.33). oup.comwikipedia.org This isomerization is a stereospecific reaction that proceeds through a dehydration-hydration mechanism, with 2-isopropylmaleate (also referred to as cis-dimethylcitraconate) as an intermediate. oup.comuniprot.org In many bacteria and archaea, isopropylmalate isomerase is a heterodimeric complex composed of a large subunit (LeuC) and a small subunit (LeuD). oup.comnih.gov Fungal IPMI, however, is typically a monomeric protein with two distinct domains. oup.com This isomerization is a critical step as it repositions the hydroxyl group, preparing the molecule for the subsequent oxidative decarboxylation. nih.gov
| Enzyme | Substrate | Intermediate | Product | Structure |
| Isopropylmalate Isomerase (LeuC/D) | 2-Isopropylmalic acid | 2-Isopropylmaleate | This compound | Heterodimer in bacteria/archaea; Monomer in fungi oup.com |
The third step in the pathway is the oxidative decarboxylation of this compound to α-ketoisocaproate (also known as 4-methyl-2-oxopentanoate). wikipedia.orguniprot.org This reaction is catalyzed by 3-isopropylmalate dehydrogenase (IPMDH) (EC 1.1.1.85), an NAD⁺-dependent enzyme. nih.govwikipedia.org The reaction involves the oxidation of the hydroxyl group of this compound to a keto group, which is then followed by a decarboxylation step, releasing CO₂ and producing NADH. wikipedia.orgnih.gov The product, α-ketoisocaproate, is the α-keto acid precursor to leucine. wikipedia.org
| Enzyme | Substrate | Products | Cofactor |
| 3-Isopropylmalate Dehydrogenase (LeuB) | (2R,3S)-3-Isopropylmalate | α-Ketoisocaproate, CO₂, NADH | NAD⁺ wikipedia.orgnih.gov |
The final step in leucine biosynthesis is the transamination of α-ketoisocaproate to yield L-leucine. study.comstudy.com This reversible reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs) (EC 2.6.1.42), also known as branched-chain amino acid transaminases. wikipedia.orgmedchemexpress.eu In this reaction, the amino group from an amino donor, typically glutamate, is transferred to α-ketoisocaproate, forming L-leucine and α-ketoglutarate. nih.govresearchgate.net This reaction is not exclusive to leucine biosynthesis and is a common final step in the synthesis of other branched-chain amino acids. nih.gov
| Enzyme | Substrates | Products |
| Branched-chain amino acid aminotransferase | α-Ketoisocaproate, L-Glutamate | L-Leucine, α-Ketoglutarate |
Interconnections with Branched-Chain Amino Acid Metabolism
The biosynthesis of leucine is intricately linked with the metabolic pathways of the other two branched-chain amino acids (BCAAs), valine and isoleucine. nih.gov These pathways share several enzymes and intermediates, reflecting a coordinated regulation of their synthesis. nih.gov
The precursor for the leucine-specific pathway, 2-keto-isovalerate, is the final intermediate in the valine biosynthesis pathway before the terminal transamination step. researchgate.net The biosynthesis of valine and isoleucine occurs in parallel pathways that utilize a common set of four enzymes. nih.govresearchgate.net The synthesis of isoleucine begins with threonine, while the synthesis of valine starts with pyruvate. researchgate.net The pathways converge at the formation of α,β-dihydroxy acid intermediates, which are then dehydrated and transaminated to yield isoleucine and valine, respectively. nih.gov The leucine biosynthetic pathway branches off from the valine pathway, utilizing 2-keto-isovalerate to initiate the synthesis of the six-carbon backbone of leucine. nih.gov This metabolic arrangement highlights the close relationship and co-regulation of the synthesis of all three branched-chain amino acids. nih.gov
| Shared Enzymes in BCAA Biosynthesis |
| Acetohydroxyacid synthase |
| Keto acid reductoisomerase |
| Dihydroxy-acid dehydratase |
| Branched-chain amino acid aminotransferase researchgate.net |
Common Precursors and Pathway Divergence Points
This compound is a key intermediate in the biosynthesis of the branched-chain amino acid, L-leucine. hmdb.cawikipedia.org This metabolic pathway begins with precursors from other core metabolic routes, highlighting the interconnectedness of cellular metabolism. The direct precursor to the isopropylmalate isomers is α-ketoisovalerate, which is also the final intermediate in the biosynthesis of another branched-chain amino acid, valine. hmdb.canih.gov This marks a critical divergence point where the cell commits metabolites towards leucine synthesis.
The synthesis of 2-isopropylmalate, which is subsequently isomerized to this compound, involves the condensation of α-ketoisovalerate with acetyl-CoA. acs.orgnih.gov This reaction is catalyzed by the enzyme 2-isopropylmalate synthase. The pathway then proceeds through a series of reactions that are chemically analogous to the initial steps of the tricarboxylic acid (TCA) cycle. acs.org The isomerization of 2-isopropylmalate to this compound is facilitated by the enzyme isopropylmalate isomerase. wikipedia.orgoup.com This step is crucial for positioning the hydroxyl group for the subsequent oxidative decarboxylation. Finally, 3-isopropylmalate dehydrogenase catalyzes the conversion of this compound to α-ketoisocaproate, which is then transaminated to yield L-leucine. wikipedia.orgnih.gov
Table 1: Key Precursors and Enzymes in the Formation of this compound
| Precursor | Reactant | Enzyme | Product |
|---|---|---|---|
| α-Ketoisovalerate | Acetyl-CoA | 2-Isopropylmalate synthase | 2-Isopropylmalic acid |
Involvement in Other Metabolic Networks
The leucine biosynthetic pathway, in which this compound is an intermediate, exhibits a remarkable parallel in its reaction chemistry to the initial steps of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. acs.orgnih.gov This similarity suggests a potential evolutionary relationship between the two pathways. The TCA cycle is a central hub of cellular metabolism for energy production and providing precursors for biosynthesis. nih.govbritannica.comwikipedia.org
The sequence of reactions in leucine synthesis starting from α-ketoisovalerate mirrors the conversion of oxaloacetate to α-ketoglutarate in the TCA cycle.
Condensation: Leucine synthesis begins with the condensation of α-ketoisovalerate and acetyl-CoA to form an isopropylmalate molecule. nih.gov Similarly, the TCA cycle starts with the condensation of oxaloacetate and acetyl-CoA to form citrate (B86180). teachmephysiology.comkhanacademy.org
Isomerization: 2-isopropylmalate is isomerized to this compound. oup.com In the TCA cycle, citrate is isomerized to isocitrate. teachmephysiology.comsmpdb.ca The enzymes catalyzing these steps, isopropylmalate isomerase and aconitase, respectively, are homologous.
Oxidative Decarboxylation: this compound undergoes oxidative decarboxylation to form α-ketoisocaproate. nih.gov Analogously, isocitrate is oxidatively decarboxylated to α-ketoglutarate in the TCA cycle. khanacademy.org
This parallel chemistry underscores how fundamental reaction mechanisms are adapted for different metabolic purposes within the cell. While the leucine pathway is anabolic, building a complex amino acid, the TCA cycle is primarily catabolic, breaking down acetyl-CoA for energy. wikipedia.orgyoutube.com
Table 2: Analogy Between Leucine Biosynthesis and the TCA Cycle
| Step | Leucine Biosynthesis Pathway | Tricarboxylic Acid (TCA) Cycle |
|---|---|---|
| Condensation | α-Ketoisovalerate + Acetyl-CoA → 2-Isopropylmalate | Oxaloacetate + Acetyl-CoA → Citrate |
| Isomerization | 2-Isopropylmalate → this compound | Citrate → Isocitrate |
| Oxidative Decarboxylation | this compound → α-Ketoisocaproate + CO₂ | Isocitrate → α-Ketoglutarate + CO₂ |
In plants of the order Brassicales, including the model organism Arabidopsis thaliana, the metabolic machinery of leucine biosynthesis has been co-opted and adapted to produce a class of secondary metabolites called glucosinolates. nih.gov Specifically, the pathway for methionine-derived aliphatic glucosinolates evolved through gene duplication and functional specialization of enzymes from the primary leucine synthesis pathway. nih.govresearchgate.net
This evolutionary divergence means that enzymes homologous to those that process 2- and this compound now act on structurally similar, but distinct, substrates derived from methionine. The core of this process is a three-step chain-elongation cycle that iteratively adds methylene (B1212753) groups to the methionine side chain, a process that chemically mimics leucine synthesis. nih.govnih.gov
Several key enzymes demonstrate this functional split:
Isopropylmalate Isomerase (IPMI): In Arabidopsis, different subunits of this enzyme complex are specialized. Some are essential for leucine biosynthesis, while others function redundantly in the chain-elongation cycle of aliphatic glucosinolate biosynthesis. oup.com
Isopropylmalate Dehydrogenase (IPMDH): Arabidopsis possesses multiple IPMDH isoforms. While some are dedicated to leucine synthesis (AtIPMDH2 and AtIPMDH3), another (AtIPMDH1) primarily functions in the glucosinolate pathway. nih.govresearchgate.net These enzymes catalyze the same type of reaction—oxidative decarboxylation—but have evolved different substrate specificities. The leucine-specific enzymes act on 3-isopropylmalate, whereas the glucosinolate-specific enzymes act on chain-elongated 3-malate derivatives derived from methionine, such as 3-(2′-methylthio)ethylmalate. nih.govnih.govresearchgate.net
This metabolic diversification illustrates how a primary metabolic pathway for an essential amino acid provided the evolutionary blueprint for the development of a specialized pathway for plant defense compounds.
Table 3: Enzyme and Substrate Divergence in Leucine and Glucosinolate Pathways
| Enzyme Family | Pathway | Primary Substrate | Primary Product |
|---|---|---|---|
| Isopropylmalate Dehydrogenase (IPMDH) | Leucine Biosynthesis | This compound | 4-Methyl-2-oxovalerate |
| Isopropylmalate Dehydrogenase (IPMDH) | Glucosinolate Biosynthesis | 3-(2′-methylthio)ethylmalate | 5-Methylthio-2-oxopentoate |
Enzymology and Mechanistic Studies of 3 Isopropylmalic Acid Converting Enzymes
3-Isopropylmalate Dehydrogenase (IPMDH; EC 1.1.1.85)
3-Isopropylmalate dehydrogenase (IPMDH) is a crucial enzyme in the biosynthesis of L-leucine, catalyzing the third step in the pathway. wikipedia.org This enzyme performs the NAD+-dependent oxidative decarboxylation of its substrate, (2R,3S)-3-isopropylmalate, to produce 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate). nih.govmonarchinitiative.org IPMDH belongs to a family of bifunctional decarboxylating dehydrogenases, which also includes isocitrate dehydrogenase (ICDH), with which it shares structural and mechanistic similarities. drugbank.comebi.ac.uknih.gov
Catalytic Mechanism of Oxidation and Decarboxylation
The reaction catalyzed by 3-Isopropylmalate Dehydrogenase is a two-step process involving oxidation followed by decarboxylation. ebi.ac.uknih.gov
Dehydrogenation (Oxidation): The reaction begins with the deprotonation of the 2-hydroxyl group of the (2R,3S)-3-isopropylmalate substrate. This is followed by a hydride transfer from the C2 carbon of the substrate to the C4 position of the nicotinamide ring of the NAD+ cofactor. nih.govnih.gov This oxidation step forms a transient, unstable intermediate, (2S)-2-isopropyl-3-oxosuccinate. ebi.ac.ukresearchgate.net Key active site residues, such as a lysine (e.g., Lys185 in Thermus thermophilus IPMDH) acting as a general base, often facilitated by a water molecule, and an aspartate residue are critical for this step. ebi.ac.uknih.gov
Decarboxylation: The oxosuccinate intermediate is highly unstable and rapidly undergoes decarboxylation, losing the carboxyl group at the C3 position as CO2. ebi.ac.uk The resulting enolate intermediate is stabilized by a divalent metal ion (Mg2+ or Mn2+) coordinated in the active site. nih.gov
Protonation: The final step involves the stereospecific protonation of the enolate at the C3 carbon to yield the final product, 4-methyl-2-oxopentanoate. ebi.ac.uk
Cofactor Requirements and Interactions (NAD+, Mg2+, Mn2+)
The catalytic activity of IPMDH is strictly dependent on specific cofactors.
NAD+ : IPMDH is an NAD+-dependent enzyme, utilizing it as the hydride acceptor during the oxidation of 3-isopropylmalate. nih.govnih.gov The enzyme shows high specificity for NAD+ over NADP+. This specificity is attributed to interactions within the cofactor binding site. For instance, in Thermus thermophilus IPMDH, an aspartate residue (Asp278) forms hydrogen bonds with the 2'-hydroxyl group of the NAD+ adenosine ribose. The negative charge on this aspartate residue creates an unfavorable electrostatic interaction with the 2'-phosphate group of NADP+, thus preventing its binding. nih.gov The binding of NAD+ occurs in an extended conformation within a long cleft at the dimer interface and induces conformational changes in the enzyme. nih.govnih.gov
Divalent Cations (Mg2+ or Mn2+): A divalent cation, typically Mg2+ or Mn2+, is essential for catalysis. ebi.ac.ukresearchgate.netuniprot.org The metal ion is coordinated by three aspartate residues from the two different monomers of the enzyme dimer, as well as by the α-carboxylate and β-hydroxyl groups of the 3-isopropylmalate substrate. nih.gov Its primary roles are to correctly orient the substrate in the active site and to stabilize the negative charge on the hydroxyl oxygen during the dehydrogenation and on the enolate intermediate formed after decarboxylation. nih.govebi.ac.uknih.gov
Monovalent Cations (K+): Some bacterial IPMDHs, such as the one from Thermus thermophilus, are also activated by a monovalent cation like K+. nih.govoup.com Structural studies have revealed a K+ binding site near the active site, and its presence has been shown to lower the activation energy of the hydride transfer step. nih.gov
| Cofactor | Role in IPMDH Catalysis | Key Interacting Residues (Examples) |
| NAD+ | Hydride acceptor in the oxidation step. | Asp278, Glu87, Asp78 (T. thermophilus) |
| Mg2+ / Mn2+ | Substrate orientation, stabilization of intermediates. | Asp288, Asp292, Asp264 (A. thaliana) |
| K+ | Catalytic activation (in some species). | Not explicitly defined in all structures. |
Substrate Recognition and Stereospecificity
IPMDH exhibits a high degree of stereospecificity, acting exclusively on the (2R,3S) isomer of 3-isopropylmalate. researchgate.netoup.comnih.gov This precise recognition is governed by the architecture of the enzyme's active site.
Upon substrate binding, the enzyme undergoes a significant conformational change, moving from an "open" to a "closed" state. drugbank.comresearchgate.net This movement encloses the substrate within the active site. A key feature of substrate recognition is the formation of a unique hydrophobic pocket that accommodates the non-polar isopropyl group of the substrate. drugbank.com This pocket is formed by residues from both subunits of the enzyme dimer. In IPMDH from Thiobacillus ferrooxidans, this pocket includes Glu88, Leu91, and Leu92 from one subunit and Val193 from the adjacent subunit. drugbank.comresearchgate.net The Cβ and Cγ atoms of the crucial Glu88 residue interact directly with the isopropyl group, playing a central role in substrate recognition. drugbank.com
While highly specific for its natural substrate, studies have shown that IPMDH can exhibit broad specificity towards a range of synthetic (2R,3S)-3-alkylmalates, accepting substrates with methyl, ethyl, and isobutyl groups at the C-3 position. nih.govnih.gov However, it does not show activity with substrates like isocitrate, which possesses a negatively charged carboxymethyl group instead of a neutral alkyl group, highlighting the importance of the hydrophobic pocket for binding. nih.gov
Structural Biology and Active Site Analysis
Protein Quaternary Structure and Oligomerization
The biologically active form of 3-isopropylmalate dehydrogenase is typically a homodimer, meaning it is composed of two identical protein subunits. researchgate.netresearchgate.net The active site is located at the interface between these two monomers, with residues from both subunits contributing to the binding of the substrate and cofactors. nih.govdrugbank.com This dimeric arrangement is essential for catalysis. While the dimeric form is most common, other oligomerization states have been observed. For example, the IPMDH from the extremely halophilic archaeon Haloarcula japonica exists as a homotetramer in high salt concentrations, which is required for its stability and activity, and dissociates into monomers at low salt concentrations. oup.com
Crystal Structure Elucidation and Ligand-Bound Conformations
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of IPMDH from various organisms, including Thermus thermophilus and Arabidopsis thaliana. nih.govresearchgate.netnih.gov These studies have captured the enzyme in several states:
Apoenzyme (Ligand-free): In the absence of any ligands, the enzyme typically adopts an "open" conformation. nih.gov
NAD+-Bound: The binding of the cofactor NAD+ induces a conformational change, leading to a structure that is intermediate between the fully open and closed forms. nih.govnih.gov This involves the movement of several loops that form the dinucleotide-binding site. nih.gov
Substrate/Metal-Bound: The structure of IPMDH in complex with its substrate (3-isopropylmalate) and a divalent metal ion (Mg2+ or Mn2+) reveals further conformational changes. nih.gov
Ternary Complex: The structure of the enzyme bound to both the substrate and the cofactor represents the fully "closed" conformation. nih.govnih.gov In this state, the two major domains of the enzyme close in on the active site, bringing the substrate and NAD+ into the precise orientation required for the hydride transfer to occur. nih.gov The distance between the C2 atom of the substrate and the C4N atom of the NAD+ nicotinamide ring is approximately 3.0 Å in this catalytically competent state. nih.gov
These crystal structures provide a detailed snapshot of the enzyme's catalytic cycle, revealing the dynamic structural rearrangements that are essential for substrate binding, catalysis, and product release. nih.govnih.gov
| PDB ID | Organism | Complex | Conformation | Resolution (Å) |
| 5J32 | Arabidopsis thaliana | IPMDH with 3-isopropylmalate and Mg2+ | Closed | 1.93 |
| 5J33 | Arabidopsis thaliana | IPMDH with NAD+ | Intermediate | 2.40 |
| 1A05 | Thiobacillus ferrooxidans | IPMDH with 3-isopropylmalate | Closed | 2.00 |
| 4F7I | Thermus thermophilus | IPMDH with 3-isopropylmalate, Mn2+, and NADH | Closed | 2.00 |
Identification and Role of Key Catalytic and Substrate-Binding Residues
The catalytic activity of 3-isopropylmalate dehydrogenase (IPMDH) relies on a concerted effort between several key amino acid residues within the active site that are responsible for substrate binding and the subsequent chemical transformation. Extensive research, including structural studies and site-directed mutagenesis, has elucidated the specific roles of these residues.
In many microbial IPMDHs, a catalytic triad consisting of an aspartate, a lysine, and a tyrosine residue is central to the enzyme's function. For instance, in E. coli IPMDH, Asp222 acts as a general base, deprotonating the 2-hydroxyl group of the 3-isopropylmalate substrate. This is followed by a hydride transfer from the C2 carbon of the substrate to NAD⁺, a step facilitated by Tyr140. The resulting intermediate undergoes decarboxylation, and Lys190 serves as a general acid to protonate the C3 carbon, leading to the final product. The entire process is dependent on the presence of a divalent metal ion, typically Mg²⁺, which is coordinated by residues such as aspartate and helps to stabilize the substrate and reaction intermediates.
In the IPMDH2 isoform from Arabidopsis thaliana, Lys-232 has been identified as a key catalytic residue. It is proposed to activate a water molecule, which then facilitates the catalytic process. The conservation of these active site residues across different species underscores their fundamental importance to the enzyme's mechanism.
Substrate-binding residues are crucial for the initial recognition and proper orientation of 3-isopropylmalic acid within the active site. These residues often include positively charged amino acids like arginine and lysine, which can form ionic interactions with the negatively charged carboxyl groups of the substrate. This electrostatic attraction helps to draw the substrate into the active site cleft and position it optimally for catalysis. The high degree of conservation in the NAD(H)-binding site among IPMDHs and related dehydrogenases from various organisms highlights a shared structural motif for cofactor binding.
Table 1: Key Catalytic and Substrate-Binding Residues in 3-Isopropylmalate Dehydrogenase
| Residue/Component | Typical Role | Example Organism/Enzyme |
|---|---|---|
| Aspartate | General base catalyst, Metal ligand | E. coli (Asp222) |
| Lysine | General acid catalyst | E. coli (Lys190) |
| Tyrosine | Hydride transfer facilitation | E. coli (Tyr140) |
| Lysine | Activation of water molecule | Arabidopsis thaliana IPMDH2 (Lys-232) |
| Arginine/Lysine | Substrate binding (electrostatic interaction) | General |
Enzyme Kinetics and Inhibition Profiles
The enzymatic activity of 3-isopropylmalate dehydrogenase is characterized by Michaelis-Menten kinetics, with specific kinetic parameters (Kₘ and k꜀ₐₜ) varying between isoforms and organisms. For example, steady-state kinetic analyses of the three IPMDH isoforms in Arabidopsis thaliana (AtIPMDH1-3) revealed significant differences in their catalytic efficiencies for converting 3-isopropylmalate to 4-methyl-2-oxovalerate. AtIPMDH1 was found to have a catalytic efficiency up to 40-fold lower than the other two isoforms. The Kₘ of E. coli IPMDH for 3-isopropylmalate is reported to be 105 µM at 40°C. researchgate.net
Studies using synthetic analogs of 3-isopropylmalate have demonstrated that the enzyme exhibits broad substrate specificity towards various 3-alkylmalates. However, it shows no activity towards isocitrate, indicating a specificity for alkyl groups over negatively charged carboxymethyl groups at the C3 position. nih.gov
Several inhibitors of IPMDH have been identified and characterized, providing valuable tools for studying its mechanism and potential as a target for herbicides or antimicrobial agents. These inhibitors can be broadly categorized as competitive or mechanism-based.
Competitive Inhibitors : These molecules typically resemble the substrate and compete for binding to the active site. O-isobutenyl oxalylhydroxamate is a potent competitive inhibitor of pea IPMDH with an apparent inhibitor constant (Kᵢ) of 5 nM. nih.gov A thia-analog of the substrate has also been shown to be a strong competitive inhibitor of IPMDH from Thermus thermophilus, with a Kᵢ value of 62 nM. nih.gov
Mechanism-Based Inhibitors : These inhibitors are converted by the enzyme's catalytic machinery into a reactive species that then inactivates the enzyme. 3-Isopropylidenemalic acid acts as a mechanism-based inhibitor with a Kᵢ of 60.2 µM. oup.com Another example is (2R,3S)-3-vinylmalic acid, which is processed by the enzyme to an intermediate that leads to time-dependent inactivation, with a Kᵢ of 1.20 mM. acs.org
Table 2: Kinetic Parameters and Inhibitors of 3-Isopropylmalate Dehydrogenase
| Enzyme Source | Substrate/Inhibitor | Kₘ / Kᵢ | k꜀ₐₜ (s⁻¹) |
|---|---|---|---|
| E. coli | 3-Isopropylmalate | 105 µM | 69 |
| Pea | O-Isobutenyl oxalylhydroxamate | 5 nM | N/A |
| Thermus thermophilus | Thia-analog substrate | 62 nM | N/A |
| Thermus thermophilus | 3-Isopropylidenemalic acid | 60.2 µM | N/A |
Evolutionary and Comparative Enzymology
3-Isopropylmalate dehydrogenase belongs to the isocitrate/isopropylmalate dehydrogenase family of enzymes, which also includes isocitrate dehydrogenase (IDH) and tartrate dehydrogenase. wikipedia.org This evolutionary relationship is evident in their sequence homology and, more significantly, in their shared structural folds and catalytic mechanisms. Both IPMDH and IDH catalyze the oxidative decarboxylation of a β-hydroxyacid substrate. wikipedia.org
The reaction catalyzed by IPMDH—the conversion of 3-isopropylmalate to α-ketoisocaproate—is mechanistically analogous to the conversion of isocitrate to α-ketoglutarate by IDH in the Krebs cycle. Both reactions involve a dehydrogenation step to form a carbonyl group, followed by a decarboxylation step. This shared mechanism reflects a common evolutionary origin, where gene duplication and subsequent divergence led to enzymes with different substrate specificities but a conserved catalytic strategy.
Isopropylmalate isomerase (IPMI), another enzyme involved in this compound metabolism, is a member of the aconitase family. ebi.ac.uknih.gov Aconitases are hydro-lyases that catalyze isomerization reactions via dehydration and hydration, and they characteristically contain an iron-sulfur [4Fe-4S] cluster essential for catalysis. ebi.ac.uk The mechanistic parallels between IPMI and aconitase, particularly the involvement of an unsaturated intermediate and the use of an Fe-S cluster, further highlight the evolutionary recruitment of existing enzyme scaffolds for new metabolic functions.
IPMDH from thermophilic and hyperthermophilic organisms exhibits remarkable stability at high temperatures. Comparative studies between IPMDH from mesophiles like E. coli and thermophiles like Thermus thermophilus have provided insights into the molecular mechanisms of thermostability.
Thermophilic IPMDHs achieve their stability not through a single universal strategy but through a combination of subtle structural enhancements. These include an increased number of ionic interactions, such as salt bridges, both within subunits and at the interface between subunits in multimeric enzymes. Enhanced hydrophobic interactions and more efficient packing of the protein core also contribute to a more rigid and heat-resistant structure.
A key thermodynamic feature of thermophilic IPMDH is a lower heat capacity change (ΔCₚ) of unfolding compared to its mesophilic counterpart. For example, T. thermophilus IPMDH has a ΔCₚ of 1.73 kcal/mol·K, significantly lower than the 20.7 kcal/mol·K observed for E. coli IPMDH. oup.com This low ΔCₚ results in the free energy of unfolding (ΔG°) being less dependent on temperature, thus maintaining the folded state over a broader and higher temperature range.
Table 3: Thermodynamic Parameters of Unfolding for Mesophilic vs. Thermophilic IPMDH
| Parameter | E. coli IPMDH (Mesophilic) | T. thermophilus IPMDH (Thermophilic) |
|---|---|---|
| Optimal Growth Temp. | 37°C | 75-80°C |
| Half Denaturation Temp. | 63°C | 83°C |
| ΔG° max (kcal/mol) | 32.7 | 15.8 |
Isopropylmalate Isomerase (IPMI; EC 4.2.1.33) / 3-Isopropylmalate Dehydratase
Catalytic Mechanism of Dehydration/Hydration via 2-Isopropylmaleate Intermediate
Isopropylmalate isomerase (IPMI), also known as 3-isopropylmalate dehydratase, catalyzes the stereospecific isomerization of (2S)-2-isopropylmalate to (2R,3S)-3-isopropylmalate, a crucial step in the leucine (B10760876) biosynthesis pathway. qmul.ac.uk This conversion is not a direct rearrangement but proceeds through a two-step dehydration and hydration mechanism, analogous to the reaction catalyzed by aconitase in the Krebs cycle.
The catalytic cycle begins with the binding of 3-isopropylmalate to the active site. A key feature of IPMI is the presence of an iron-sulfur cluster, typically a [4Fe-4S] cluster, which plays a direct role in catalysis. ebi.ac.ukqmul.ac.uk One of the iron atoms in the cluster coordinates to the hydroxyl group of the substrate.
Step 1: Dehydration A basic residue in the active site abstracts a proton from the C2 carbon of the substrate, while the Fe-S cluster-coordinated hydroxyl group is eliminated as a water molecule. This concerted elimination reaction results in the formation of a stable, planar intermediate, 2-isopropylmaleate, which remains bound to the enzyme.
Step 2: Hydration The 2-isopropylmaleate intermediate is then rehydrated in a stereospecific manner. The double bond of the intermediate is flipped within the active site, and a water molecule attacks the C3 carbon from the opposite face relative to the initial hydroxyl group's position. A proton is added to the C2 carbon, completing the isomerization to (2S)-2-isopropylmalate. This precise control of the addition of water ensures the correct stereochemistry of the product.
The prokaryotic enzyme is typically a heterodimer composed of a large (LeuC) and a small (LeuD) subunit, whereas the fungal enzyme is a monomer. ebi.ac.uk The LeuC subunit contains the domains responsible for the core structure, while the LeuD subunit forms a domain that is crucial for substrate binding and catalysis.
Enzyme Subunit Composition and Assembly: Large (LeuC) and Small (LeuD) Subunits
In prokaryotes, 3-isopropylmalate dehydratase is a heterodimeric enzyme composed of a large subunit, LeuC, and a small subunit, LeuD ebi.ac.ukuniprot.orgebi.ac.ukebi.ac.uk. These subunits are encoded by two adjacent genes, leuC and leuD ebi.ac.ukebi.ac.uk. The assembly of these two subunits forms the functional enzyme complex.
This dimeric structure is a key difference from the fungal form of the enzyme, which is typically a monomeric protein ebi.ac.ukebi.ac.uk. The prokaryotic LeuC and LeuD subunits correspond to different domains of the monomeric fungal enzyme. Specifically, the large LeuC subunit is structurally homologous to the first three domains (1-3) of aconitase, while the small LeuD subunit corresponds to the fourth domain ebi.ac.ukebi.ac.uk.
| Subunit | Corresponding Aconitase Domains | Gene | Role |
| Large (LeuC) | Domains 1-3 | leuC | Forms the core structure of the enzyme complex ebi.ac.ukebi.ac.uk. |
| Small (LeuD) | Domain 4 | leuD | Contributes to the active site cleft and substrate recognition ebi.ac.ukebi.ac.uk. |
Active Site Features and Role of Iron-Sulfur Clusters
A defining characteristic of 3-isopropylmalate dehydratase is the presence of a labile [4Fe-4S] iron-sulfur cluster at its active site, which is essential for its catalytic activity ebi.ac.ukebi.ac.uk. This cluster is a common feature among members of the aconitase family of dehydratases ebi.ac.ukpnas.org. The iron-sulfur cluster is not bound by the LeuC subunit but is instead located in a region where both subunits likely contribute to its stability and function ebi.ac.ukebi.ac.uk. Three conserved cysteine residues are responsible for coordinating the [4Fe-4S] cluster frontiersin.org.
The iron-sulfur cluster plays a direct role in the catalytic mechanism, which involves the dehydration and rehydration of the substrate. However, this cluster is also a point of vulnerability for the enzyme. It is a primary intracellular target for copper toxicity. Copper can inactivate the enzyme by displacing the iron atoms from the solvent-exposed cluster pnas.org. This inactivation does not require the presence of oxygen and can significantly inhibit pathways like branched-chain amino acid biosynthesis pnas.org.
| Feature | Description | Significance |
| Iron-Sulfur Cluster | A [4Fe-4S] cluster is present in the active site ebi.ac.ukebi.ac.uk. | Essential for the catalytic dehydration-rehydration reaction pnas.org. |
| Coordination | Coordinated by three conserved cysteine residues frontiersin.org. | Stabilizes the cluster within the active site. |
| Vulnerability | Susceptible to damage by reactive oxygen species and copper, which can displace iron atoms pnas.org. | Enzyme inactivation leads to disruption of leucine biosynthesis pnas.org. |
Substrate Specificity and Dual Functional Roles
The primary function of 3-isopropylmalate dehydratase is the catalysis of the reversible isomerization of (2R,3S)-3-isopropylmalate to (2S)-2-isopropylmalate uniprot.org. However, the substrate specificity of this enzyme is not always absolute.
Some prokaryotic isopropylmalate dehydratases exhibit a dual functional role and can also act as homoaconitase (EC 4.2.1.36) ebi.ac.ukebi.ac.uk. In this capacity, they catalyze the conversion of cis-homoaconitate to homoisocitric acid, a step in the biosynthesis of lysine ebi.ac.ukebi.ac.uk.
Furthermore, in plants such as Arabidopsis thaliana, gene duplication and subsequent divergence have led to isoforms of this enzyme with new substrate specificities. While some isoforms are dedicated to leucine biosynthesis, others have evolved to participate in the biosynthesis of aliphatic glucosinolates from methionine nih.govnih.gov. This evolution of function is attributed to subtle changes, in some cases a single amino acid substitution, which alters the substrate specificity of the enzyme nih.gov. For instance, different isoforms in Arabidopsis (AtIPMDH1, AtIPMDH2, and AtIPMDH3) show varying catalytic efficiencies for 3-isopropylmalate, with AtIPMDH1 also playing a role in glucosinolate formation nih.gov.
| Enzyme Function | Substrate(s) | Pathway | Organism Type |
| Primary Role | 2-isopropylmalate, 3-isopropylmalate ebi.ac.ukuniprot.org | Leucine Biosynthesis | Prokaryotes, Fungi, Plants ebi.ac.ukebi.ac.uknih.gov |
| Dual Role | cis-homoaconitate ebi.ac.ukebi.ac.uk | Lysine Biosynthesis | Some Prokaryotes ebi.ac.ukebi.ac.uk |
| Evolved Role | 3-(2′-methylthio)ethylmalate and other chain-elongated methionine derivatives nih.gov | Glucosinolate Biosynthesis | Plants (e.g., Arabidopsis thaliana) nih.govnih.gov |
Biotechnological Applications and Metabolic Engineering Strategies
Engineering Microbial and Plant Systems for Enhanced Leucine (B10760876) Production
Metabolic engineering has been instrumental in developing microbial strains capable of producing high titers of L-leucine, a commercially valuable amino acid. A primary strategy involves enhancing the activity of α-isopropylmalate synthase (IPMS), the enzyme that catalyzes the first committed step in leucine biosynthesis. In Corynebacterium glutamicum, a workhorse of industrial amino acid production, introducing a feedback-resistant variant of the leuA gene, which encodes IPMS, has been a successful approach. For instance, a recombinant C. glutamicum strain expressing a feedback-resistant leuA from a mutant strain, coupled with a strong promoter, showed significantly increased L-leucine production. Further metabolic modifications in this engineered strain, such as deleting genes for competing pathways (e.g., L-isoleucine and L-alanine synthesis) and inactivating lactate dehydrogenase to increase pyruvate availability, led to a final L-leucine titer of 38.1 g/L in a 50-L fermentor.
Similarly, in Escherichia coli, enhancing the leucine synthesis pathway through the overexpression of a feedback-resistant IPMS from C. glutamicum, along with other native enzymes, has proven effective. By further engineering the central metabolism to enrich the precursor pools of pyruvate and acetyl-CoA, researchers have achieved L-leucine titers as high as 63.29 g/L under fed-batch conditions. A recent study employed a CRISPR-associated transposase genome integration and plasmid double enhancement strategy to upregulate key genes in the leucine biosynthesis pathway, resulting in a 97% increase in L-leucine titer compared to the parental strain.
In the realm of plant biotechnology, the focus has been on understanding and manipulating the leucine biosynthesis pathway to improve the nutritional value of crops. In Arabidopsis thaliana, the pathway's enzymes, including isopropylmalate dehydrogenase (IPMDH), are well-characterized. While direct overexpression for enhanced leucine accumulation is still an area of active research, studies have shown that knocking out the genes for isopropylmalate synthase (OsIPMS1 and OsIPMS2) in rice can paradoxically lead to improved nutritional quality, including enhanced protein and amino acid content, alongside better grain appearance. This suggests a complex regulatory network that, when perturbed, can lead to unexpected beneficial outcomes.
| Organism | Key Genetic Modification(s) | Reported L-Leucine Titer |
|---|---|---|
| Corynebacterium glutamicum | Expression of feedback-resistant leuA, deletion of competing pathways | 38.1 g/L |
| Escherichia coli | Overexpression of feedback-resistant IPMS, enrichment of precursor pools | 63.29 g/L |
| Escherichia coli | CRISPR-associated transposase genome integration and plasmid enhancement | 0.89 g/L (in optimized fermentation) |
Manipulation of Pathway Enzymes for Biosynthesis of Related Compounds
The enzymes of the 3-isopropylmalic acid pathway have been successfully manipulated to synthesize compounds other than leucine. A notable example is the production of fusel alcohols, such as isoamyl alcohol, which are valuable biofuels and flavor compounds. In Saccharomyces cerevisiae, the leucine biosynthetic pathway is a natural source of isoamyl alcohol via the Ehrlich pathway. nih.gov By engineering the pathway, for instance by introducing mutations in the regulatory domain of α-isopropylmalate synthase (IPMS) to reduce feedback inhibition by leucine, the production of isoamyl alcohol can be significantly increased. researchgate.netnih.gov
Furthermore, the substrate promiscuity of the leucine pathway enzymes has been exploited to produce non-natural, longer-chain keto acids and alcohols. By engineering the chain elongation activity of 2-isopropylmalate synthase and altering the substrate specificity of downstream enzymes through rational protein design, scientists have extended the branched-chain amino acid pathways. nih.gov This "non-natural metabolic engineering" approach has been used in E. coli to produce a variety of long-chain alcohols with carbon numbers ranging from 5 to 8. nih.gov
In plants, the evolution of the glucosinolate biosynthesis pathway from the leucine biosynthesis pathway provides a natural example of pathway manipulation. In Arabidopsis thaliana, three 3-isopropylmalate dehydrogenases (AtIPMDHs) have specialized functions in either leucine biosynthesis or methionine chain-elongation for the synthesis of aliphatic glucosinolates. nih.govnih.gov This functional divergence is attributed to subtle changes in the enzyme's active site that alter substrate specificity. nih.govnih.gov
Genetic Strategies for Overcoming Regulatory Constraints and Increasing Pathway Flux
A major hurdle in the overproduction of L-leucine and related compounds is the tight regulation of the biosynthetic pathway. A key regulatory point is the feedback inhibition of α-isopropylmalate synthase (IPMS) by the end-product, L-leucine. To circumvent this, researchers have identified and utilized feedback-resistant mutants of IPMS. For example, a study on Corynebacterium glutamicum identified an IPMS variant with four amino acid mutations (Gly92Asp, Ile162Val, Arg494His, and Gly526Asp) that exhibited high resistance to leucine feedback inhibition. tandfonline.comtandfonline.com When this variant was expressed in C. glutamicum, L-leucine production was significantly enhanced. tandfonline.comtandfonline.com
Another strategy to increase pathway flux is to enhance the expression of the key biosynthetic genes. In E. coli, replacing the native promoter and attenuator sequences of the leuABCD operon with a strong, inducible promoter has been shown to increase the accumulation of L-leucine. nih.gov Furthermore, reprogramming the metabolic flux by deleting competing pathways and enhancing the supply of precursors like pyruvate and acetyl-CoA is a common and effective strategy. nih.govresearchgate.net In a plasmid-free E. coli strain, a combination of strengthening the leucine biosynthesis pathway, enriching precursor pools, optimizing the transport system, and dynamically regulating the tricarboxylic acid (TCA) cycle led to the production of 55 g/L of L-leucine. nih.gov
Rational Design and Directed Evolution of Enzymes for Modified Substrate Specificity
Rational design and directed evolution are powerful tools for tailoring the properties of enzymes in the this compound pathway. In one study, 3-isopropylmalate dehydrogenase (IPMDH) from Thermus thermophilus was redesigned to alter its substrate specificity. tandfonline.com By introducing point mutations near the active site, the mutant enzymes showed higher catalytic efficiency for malate compared to the native substrate, 3-isopropylmalate. tandfonline.com Interestingly, inserting an additional glycine residue near the active site significantly altered the substrate specificity, enabling the enzyme to efficiently accept D-lactic acid, which is not a substrate for the wild-type enzyme. tandfonline.com
Directed evolution has also been employed to enhance the latent 3-isopropylmalate dehydrogenase activity of a promiscuous homoisocitrate dehydrogenase. nih.gov Through several rounds of DNA shuffling and screening, variants with significantly increased activity towards 3-isopropylmalate were obtained. nih.gov Structural analysis of one of the evolved variants revealed conformational changes in the substrate-binding site that accommodated the new substrate more effectively. nih.gov
In Arabidopsis thaliana, the evolution of IPMDH isoforms with different substrate specificities for leucine and glucosinolate biosynthesis is a natural example of how single amino acid substitutions can lead to functional divergence. nih.govnih.gov Site-directed mutagenesis studies have confirmed that a single amino acid change can switch the substrate preference of these enzymes. nih.govnih.gov
| Enzyme | Organism | Engineering Strategy | Outcome |
|---|---|---|---|
| α-Isopropylmalate Synthase (IPMS) | Corynebacterium glutamicum | Site-directed mutagenesis | Feedback resistance to L-leucine |
| 3-Isopropylmalate Dehydrogenase (IPMDH) | Thermus thermophilus | Rational design (point mutation and insertion) | Altered substrate specificity (higher activity for malate and D-lactic acid) |
| Homoisocitrate Dehydrogenase | Thermus thermophilus | Directed evolution (DNA shuffling) | Enhanced 3-isopropylmalate dehydrogenase activity |
| 3-Isopropylmalate Dehydrogenase (IPMDH) | Arabidopsis thaliana | Site-directed mutagenesis | Switch in substrate specificity between leucine and glucosinolate precursors |
Development of Enzyme Inhibitors as Potential Antimicrobial Agents
The leucine biosynthetic pathway, being essential for many microorganisms and plants but absent in humans, is an attractive target for the development of novel antimicrobial agents and herbicides. manchester.ac.uk The enzymes in this pathway, including those involved in the metabolism of this compound, are potential targets for inhibitors.
For instance, the unusual amino acid L-cyclopropylalanine, isolated from the mushroom Amanita virgineoides, has been shown to exhibit broad-spectrum antifungal and antibacterial activity by inhibiting α-isopropylmalate synthase (IPMS). mdpi.comnih.gov This inhibition blocks the biosynthesis of L-leucine, leading to growth inhibition of the microorganisms. mdpi.comnih.gov
Similarly, 3-isopropylmalate dehydrogenase (IPMDH) has been identified as a potential target for drugs against Mycobacterium tuberculosis. nih.gov Inhibitors of this enzyme could be effective antituberculosis agents. nih.gov The discovery that 3-isopropylmalate dehydratase is essential for the pathogenicity of the fungus Magnaporthe grisea, the causative agent of rice blast disease, has led to methods for identifying inhibitors of this enzyme as potential fungicides. google.com Furthermore, the leucine biosynthetic pathway has been demonstrated to be crucial for the virulence of the human fungal pathogen Aspergillus fumigatus, making it a promising target for the development of new antifungal drugs. nih.gov
Analytical Methodologies for 3 Isopropylmalic Acid Research
Advanced Chromatographic Techniques for Isolation and Separation (e.g., LC-IT, UHPLC-MS/MS)
Advanced chromatographic techniques are fundamental for the isolation and separation of 3-isopropylmalic acid from complex biological and food matrices. Liquid chromatography (LC) coupled with various detectors is a cornerstone of this research.
Liquid Chromatography-Ion Trap (LC-IT) has been successfully employed for the determination of 3-IPMA in wines. An analytical method optimized and validated using an LC-IT platform demonstrated good linearity in the concentration range of 5–320 mg L⁻¹ with correlation coefficients greater than 0.9914. The recovery rates for samples spiked at two different levels were higher than 86.7%, with relative standard deviations (RSDs) below 15.1%, indicating a reliable and reproducible method for quantification. monarchinitiative.orgoup.comnih.govyeastgenome.org
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), particularly with a triple quadrupole analyzer, is another powerful tool for the simultaneous quantification of 3-IPMA and its isomer, 2-isopropylmalic acid (2-IPMA), in wines. nih.gov The use of specialized analytical columns, such as the Zorbax RRHD C18 (50 × 2.10 mm i.d., 1.8 µm), has been shown to provide excellent resolution and selectivity, enabling the perfect separation of these two isomers. monarchinitiative.org UHPLC systems offer significant advantages in terms of speed and separation efficiency, which is crucial when dealing with complex samples. researchgate.net
The general workflow for isolating bioactive compounds like 3-IPMA often involves several stages, including extraction, fractionation, purification, and finally, isolation, where techniques like High-Performance Liquid Chromatography (HPLC) are pivotal. nd.edu The choice of the stationary phase and mobile phase is critical and can be optimized to achieve the desired separation. mdpi.com
Table 1: Performance Characteristics of an LC-IT Method for this compound Analysis in Wine
| Parameter | Value |
|---|---|
| Linearity Range | 5–320 mg L⁻¹ |
| Correlation Coefficient (r²) | > 0.9914 |
| Recovery | > 86.7% |
Mass Spectrometry-Based Approaches for Identification and Quantitative Analysis (e.g., LC-Q-Orbitrap, GC-TOF-MS)
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. When coupled with chromatographic systems, it provides unparalleled sensitivity and selectivity.
Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (LC-Q-Orbitrap) is a high-resolution mass spectrometry (HRMS) technique that has been used to identify 3-IPMA in wine for the first time. monarchinitiative.orgoup.comnih.govyeastgenome.org The LC-Q-Orbitrap system's full MS-ddMS² scan mode allows for the simultaneous screening and quantification of a virtually unlimited number of compounds. monarchinitiative.org It provides accurate and exact mass measurements, which enhances the reliability of identification. For 3-IPMA, a characteristic ion with an m/z of 175 is observed, with a primary fragment at m/z 113, corresponding to the loss of both CO₂ and H₂O. monarchinitiative.org
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is another valuable technique, particularly for broader metabolite profiling. While direct analysis of 3-IPMA by GC-MS may require derivatization to increase its volatility, the technique is highly effective for separating and identifying a wide range of metabolites in complex samples. core.ac.uk GC-TOF-MS has been utilized to determine the metabolite profiles of wines, which included the detection of 2-isopropylmalate, demonstrating its applicability to the analysis of 3-IPMA and related compounds. oup.com
The combination of these MS-based approaches allows for both targeted quantitative analysis and untargeted metabolomics studies, providing a comprehensive understanding of the role and presence of this compound in various biological systems.
Table 2: Key Mass Spectrometry Data for the Identification of this compound
| Technique | Parent Ion (m/z) | Key Fragment Ion (m/z) | Annotation |
|---|
Nuclear Magnetic Resonance Spectroscopy in Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like this compound and for probing enzymatic mechanisms.
Structural Elucidation: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are instrumental in determining the precise chemical structure and stereochemistry of a molecule. neliti.comacs.org In a study focused on a mechanism-based inhibitor of 3-isopropylmalate dehydrogenase, ¹H NMR spectroscopy was crucial in identifying the enzymatic reaction product. uniprot.org The availability of detailed ¹H and ¹³C NMR spectra for synthesized inhibitors related to 3-IPMA further underscores the importance of this technique in confirming the structure of these compounds. uniprot.org NMR provides detailed information about the chemical environment of each atom, the connectivity between atoms through scalar couplings, and the spatial proximity of atoms through the Nuclear Overhauser Effect (NOE). neliti.comed.ac.uk
Mechanistic Investigations: NMR is also a valuable tool for studying enzyme mechanisms. By using isotopically labeled substrates, one can follow the transformation of the substrate into the product and identify key intermediates. For enzymes that interact with this compound, such as 3-isopropylmalate dehydrogenase, NMR can be used to study ligand binding, conformational changes in the enzyme upon substrate binding, and the chemical steps of the catalytic cycle. nih.gov The ability to observe the reaction in real-time under near-physiological conditions makes NMR a unique tool for mechanistic enzymology.
Spectrophotometric and Other Enzymatic Assays for Activity Determination
Determining the activity of enzymes that produce or consume this compound is essential for understanding its metabolic role. Spectrophotometric and other enzymatic assays are the primary methods for this purpose.
The key enzyme in the metabolism of this compound is 3-isopropylmalate dehydrogenase (IPMDH) , which catalyzes the NAD⁺-dependent oxidative decarboxylation of (2R,3S)-3-isopropylmalate to 4-methyl-2-oxopentanoate and CO₂. monarchinitiative.orgnih.gov The activity of this dehydrogenase can be conveniently measured using a spectrophotometric assay.
Principle of the Assay: The enzymatic reaction involves the reduction of NAD⁺ to NADH. NADH has a characteristic absorbance maximum at 340 nm, whereas NAD⁺ does not absorb light at this wavelength. Therefore, the rate of the enzymatic reaction can be monitored by measuring the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the enzyme activity under conditions where the substrate (this compound) and cofactor (NAD⁺) are not limiting.
This type of continuous spectrophotometric assay is a standard and reliable method for determining the kinetic parameters of dehydrogenases, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.govnih.gov Researchers have used such assays to determine the steady-state kinetic parameters of IPMDH and its mutants, providing insights into the enzyme's mechanism and substrate specificity. nih.gov
Table 3: Components of a Typical Spectrophotometric Assay for 3-Isopropylmalate Dehydrogenase
| Component | Role |
|---|---|
| Buffer (e.g., Tris-HCl) | Maintain optimal pH for enzyme activity |
| This compound | Substrate |
| NAD⁺ | Coenzyme/Cofactor |
Ecological and Physiological Contexts of 3 Isopropylmalic Acid Occurrence
Presence and Significance in Fermented Products (e.g., Wine)
3-Isopropylmalic acid (3-IPMA), along with its isomer 2-isopropylmalic acid, has been identified as a constituent of fermented beverages such as wine. nih.gov Its presence is a result of the metabolic activity of yeasts and other microorganisms during fermentation, where it is formed as an intermediate in the biosynthesis of the amino acid leucine (B10760876). nih.gov The concentration of these organic acids can influence the sensory profile of the final product.
A study quantifying these compounds in forty Italian wines revealed differences between red and white varieties. While red wines were generally correlated with higher amounts of 2-isopropylmalic acid (average content of 31.60 mg/L), white wines were characterized by low levels of both 2-IPMA and 3-IPMA. nih.gov The concentration of these acids did not show a correlation with other common wine features, such as the age of the wine or its alcohol content. nih.gov This suggests that the levels of 3-IPMA are more closely linked to the specific microbial strains present and the initial composition of the grape must.
| Compound | General Level in White Wines | General Level in Red Wines | Antioxidant Activity (EC₅₀ by DPPH assay) |
|---|---|---|---|
| This compound | Low | Variable | 3940 mg/L |
| 2-Isopropylmalic Acid | Low | High (avg. 31.60 mg/L) | > 4800 mg/L |
Role in Plant Stress Responses (e.g., Low-Temperature Stress in Malus sieversii)
Plants have developed intricate metabolic networks to adapt and survive under adverse environmental conditions, including low-temperature stress. mdpi.com A key response is the accumulation of various organic acids, which can act as osmolytes, signaling molecules, or precursors for other protective compounds. mdpi.com
Metabolomic studies on Malus sieversii, the wild ancestor of cultivated apples known for its cold resistance, have shown that this compound is one of the organic acids that significantly accumulates in its leaves under low-temperature stress. mdpi.com This accumulation is part of a broader metabolic shift where the plant remodels its cellular components to withstand freezing temperatures. The increase in 3-IPMA, alongside other organic acids like 2-isopropylmalic acid and phenylpyruvic acid, suggests an activation of specific biosynthetic pathways as a defense mechanism. mdpi.com
It is hypothesized that under cold stress, malic acid produced by the tricarboxylic acid (TCA) cycle serves as a precursor for the synthesis of this compound and other metabolites. mdpi.com This diversion of primary metabolites into specialized secondary metabolic pathways is a common plant strategy to produce compounds that enhance stress tolerance. The accumulation of these organic acids is an important indicator of the plant's metabolic activity and its capacity to mount a robust response to environmental challenges like chilling and freezing. mdpi.comresearchgate.net
| Metabolite | Observed Change | Potential Role |
|---|---|---|
| This compound | Accumulation | Stress Response / Precursor Synthesis |
| 2-Isopropylmalic acid | Accumulation | Stress Response / Leucine Biosynthesis |
| Phenylpyruvic acid | Accumulation | Amino Acid Metabolism |
| 2-Hydroxyisocaproic acid | Accumulation | Metabolic Adaptation |
| 1-Aminocyclopropane-1-carboxylic acid | Accumulation | Ethylene Precursor / Signaling |
Alterations in Microbial Metabolomes and Associated Physiological Impacts
This compound is a key intermediate in the isopropylmalate pathway, the primary route for the biosynthesis of the essential amino acid L-leucine in many microorganisms, including bacteria, archaea, and fungi. nih.govnih.gov This pathway begins with the condensation of α-ketoisovalerate (the precursor to valine) and acetyl-CoA to form 2-isopropylmalate. nih.gov An isomerase then converts 2-isopropylmalate into 3-isopropylmalate. nih.gov Subsequently, a dehydrogenase catalyzes the oxidative decarboxylation of 3-isopropylmalate to yield α-ketoisocaproate, which is finally transaminated to produce L-leucine. nih.gov
Putative Non-Canonical Metabolic Roles (e.g., Thermodynamic Inference of Antioxidant Mechanisms)
Beyond its well-established, or "canonical," role as an intermediate in leucine biosynthesis, emerging evidence suggests that this compound may have non-canonical functions, particularly related to antioxidant activity. nih.gov While many metabolic intermediates are confined to their specific pathways, some can exhibit broader physiological effects, such as signaling or stress mitigation.
Studies have identified that 3-IPMA possesses free-radical scavenging capabilities. nih.gov The mechanism behind this antioxidant activity has been explored through thermodynamic inference using Density Functional Theory (DFT) for its structural analogs. These computational studies suggest that the antioxidant process likely occurs via a Hydrogen Atom Transfer (HAT) mechanism. nih.govyale.edu In a HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. rsc.orgnih.gov For 3-IPMA, the C2-hydroxy group is implicated as the active site for this antioxidant action. This putative role as a direct chemical antioxidant represents a non-canonical function that is distinct from its classical role as a biosynthetic precursor.
Q & A
Basic: What is the biosynthetic pathway of 3-isopropylmalic acid (3-IPMA) in microbial systems?
3-IPMA is a key intermediate in the leucine biosynthesis pathway. It is synthesized via a five-step conversion starting from pyruvate. In valine, leucine, and isoleucine biosynthesis, 2-oxoisovalerate (an intermediate in valine synthesis) condenses with acetyl-CoA to form 2-isopropylmalic acid (2-IPMA), which is isomerized to 3-IPMA. The final step involves decarboxylation of 3-IPMA to α-ketoisocaproate (KIC), which is transaminated to form leucine .
Methodological Insight : Pathway elucidation typically combines genetic knockout studies, isotope tracing (e.g., -labeled precursors), and enzyme assays (e.g., 3-isopropylmalate dehydrogenase activity) .
Basic: How is 3-IPMA quantified in complex biological matrices like wine or plant tissues?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. For wine analysis, triple quadrupole systems enable quantification at concentrations as low as 0.56–4.13 mg/L for 3-IPMA. Key parameters include:
- Chromatography : C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 175→85 for 3-IPMA).
- Validation : Recovery rates >86.7% and RSD <15.1% ensure precision .
Advanced: How do researchers resolve co-eluted isomers like 2-IPMA and 3-IPMA in untargeted metabolomics?
Isomeric separation challenges are addressed via:
- Chromatographic Optimization : Short columns (e.g., 50 mm) with fast gradients reduce run time while maintaining resolution.
- Post-Processing Algorithms : Linear Equations Deconvolution Analysis (LEDA) deconvolutes MS/MS signals without physical separation. This method assigns isomer abundances using overdetermined linear systems, achieving RSD <4% .
- High-Resolution MS : Orbitrap systems (resolution >70,000) differentiate isomers via exact mass and fragmentation patterns .
Advanced: What experimental contradictions arise in correlating 3-IPMA levels with microbial activity in soil or plant rhizospheres?
Studies report conflicting roles:
- Positive Correlation : In Anoectochilus roxburghii rhizospheres, 3-IPMA is upregulated and linked to amino acid metabolism, suggesting symbiotic nutrient exchange with mycorrhizal fungi .
- Negative Correlation : In rat plasma, elevated 3-IPMA indicates amino acid deficiency, contradicting its role as a nutrient source .
Resolution : Context-dependent factors (e.g., species-specific metabolic flux, environmental stressors) necessitate multi-omics integration (metagenomics + metabolomics) to disentangle causality .
Basic: What are the primary metabolic roles of 3-IPMA beyond leucine biosynthesis?
3-IPMA serves as:
- Carbon/Nitrogen Shuttle : In plants, it supplies carbon skeletons for TCA cycle intermediates and nitrogen for amino acid synthesis.
- Biomarker Candidate : Elevated urinary 3-IPMA correlates with protein malnutrition in rats, highlighting its diagnostic potential .
Analytical Validation : Stable isotope dilution assays (SIDAs) or NMR-based profiling confirm these roles .
Advanced: How can metabolic engineering optimize 3-IPMA production in microbial chassis for industrial applications?
Strategies include:
- Enzyme Engineering : Overexpression of leuABCD operon enzymes (e.g., 3-isopropylmalate dehydratase) to bypass rate-limiting steps.
- Pathway Modularity : Separating 3-IPMA synthesis (e.g., in E. coli) from competing pathways (e.g., valine synthesis) via CRISPRi repression.
- Fermentation Optimization : Fed-batch cultures with controlled acetate supplementation enhance titers .
Advanced: What are the limitations of using untargeted metabolomics to study 3-IPMA in environmental samples?
Key challenges:
- Ion Suppression : Co-eluting matrix compounds (e.g., polyphenols in wine) reduce MS sensitivity.
- Annotation Uncertainty : Shared m/z values with isomers (e.g., 2-IPMA) require orthogonal validation (e.g., NMR or synthetic standards) .
- Quantitative Gaps : Untargeted workflows lack robust calibration curves, necessitating post-hoc targeted validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
